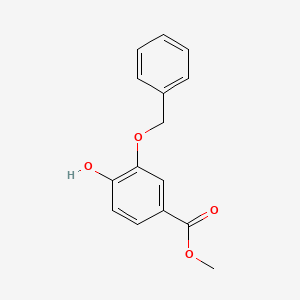

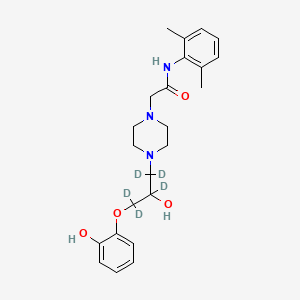

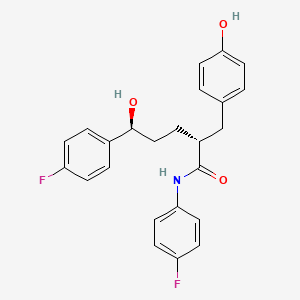

2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

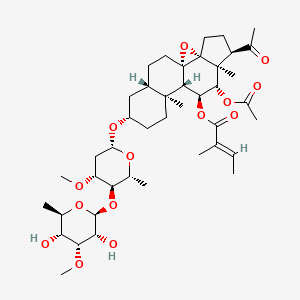

Cholesterol Absorption Inhibition : The compound has been synthesized as a potential new cholesterol absorption inhibitor (Guillon, Stiebing, & Robba, 2000).

Impurity in Pharmaceutical Synthesis : It has been identified as a process-related impurity in the synthesis of ezetimibe, a drug used to lower cholesterol levels. Its structure was elucidated using LC/MS/MS and NMR (Raman et al., 2010), and was also characterized during the synthesis of ezetimibe in another study (Guntupalli et al., 2014).

Anticonvulsant Properties : Related compounds, like DL-Fluorobenzenamides, have shown anticonvulsant activity in seizures induced by pentylenetetrazol in mice (Meza-Toledo et al., 2008).

Alzheimer's Disease Therapy : Tetrahydrosalens with a similar structural motif have been evaluated for their potential use in Alzheimer's disease therapeutics due to their significant affinity for metal ions and ability to disrupt aberrant metal-peptide interactions, a key factor in Alzheimer's disease etiology (Storr et al., 2009).

DNA Cleavage Activity : A related diiron(III) complex has been designed for the hydrolytic cleaving of DNA, showing increased efficiency compared to a precursor compound (Chen et al., 2007).

Prodrug for Neurokinin-1 Receptor Antagonists : Phosphorylated morpholine acetal human neurokinin-1 receptor antagonists, with a similar structural framework, have been identified as water-soluble prodrugs suitable for intravenous administration in humans (Hale et al., 2000).

Taste-Active Compounds in Food Processing : Amides generated by lactone aminolysis under food processing conditions have shown taste-enhancing properties, with structural similarities to the compound (Suess et al., 2013).

Fungal Biotransformation : The compound has been identified as a product of structural transformation of ezetimibe by fungi, highlighting the ability of certain fungi to metabolize halogenated compounds (Pervaiz et al., 2014).

Eigenschaften

IUPAC Name |

(2R,5S)-N,5-bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2NO3/c25-19-6-3-17(4-7-19)23(29)14-5-18(15-16-1-12-22(28)13-2-16)24(30)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23,28-29H,5,14-15H2,(H,27,30)/t18-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMGACWDXHCPAC-JPYJTQIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CCC(C2=CC=C(C=C2)F)O)C(=O)NC3=CC=C(C=C3)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)C(=O)NC3=CC=C(C=C3)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729059 |

Source

|

| Record name | (2R,5S)-N,5-Bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide | |

CAS RN |

1197811-72-5 |

Source

|

| Record name | (2R,5S)-N,5-Bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How was 2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide produced?

A: This compound was identified as a metabolite of ezetimibe produced by the fungi Beauvaria bassiana and Cunninghamella blakesleeana. [] This fungal biotransformation process highlights the capability of these fungi to metabolize halogenated compounds and drugs typically processed by the UDP-Glucuronyl Transferase System. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.